1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
1-[(4-tert-Butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic small molecule characterized by a propan-2-ol backbone substituted with a 4-(4-methoxyphenyl)piperazine moiety and a bulky 4-tert-butylcyclohexyl ether group. The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating inferences from structural analogs.
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)oxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O3.2ClH/c1-24(2,3)19-5-9-23(10-6-19)29-18-21(27)17-25-13-15-26(16-14-25)20-7-11-22(28-4)12-8-20;;/h7-8,11-12,19,21,23,27H,5-6,9-10,13-18H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPDNSCWULIOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Basic Information
- IUPAC Name : 1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- Molecular Formula : C20H30Cl2N2O3
- Molecular Weight : 396.38 g/mol
- CAS Number : 1327227-56-4
Structure
The compound features a complex structure that includes a cyclohexane ring, a piperazine moiety, and methoxy and tert-butyl substituents, contributing to its unique pharmacological properties.
Neuropharmacology
Research indicates that this compound may act as a serotonin receptor antagonist , which could be beneficial in treating various psychiatric disorders such as anxiety and depression. Its structural similarity to known psychoactive compounds suggests potential efficacy in modulating neurotransmitter systems.
Antidepressant Activity
Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects. The presence of the methoxyphenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further exploration in antidepressant drug development.
Antipsychotic Potential
Given its interaction with serotonin receptors, this compound may also possess antipsychotic properties. Research into similar compounds has yielded promising results in managing symptoms of schizophrenia and bipolar disorder.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The ability to modify the piperazine or cyclohexane components allows for the development of analogs with varied pharmacological profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Variations in substituents on the piperazine ring or modifications to the cyclohexane structure can lead to significant changes in biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and receptor affinity |
| Tert-butyl group | Increases steric bulk, potentially affecting receptor binding |
Study 1: Antidepressant Effects
A study published in a peer-reviewed journal assessed the antidepressant-like effects of related compounds in animal models. Results indicated that modifications similar to those found in this compound led to significant reductions in depressive behaviors when administered chronically.
Study 2: Neurotransmitter Modulation
Another research effort focused on the modulation of serotonin levels by piperazine derivatives. The findings suggested that compounds with similar structures could effectively increase serotonin availability in synaptic clefts, supporting their potential use as antidepressants.
Study 3: Safety Profile Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary results indicate a favorable safety margin at therapeutic doses, although further studies are necessary to establish long-term effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Physicochemical and Pharmacological Inferences
- Solubility: Dihydrochloride salts (target compound, ) exhibit higher aqueous solubility than monohydrochloride analogs () due to increased ionic character.
- Receptor Binding : The 4-methoxyphenylpiperazine moiety (target compound, ) is associated with serotonin receptor (5-HT1A/2A) modulation, while phenylpiperazine derivatives () may target dopamine receptors .
Stability and Metabolic Considerations
- Steric Effects : The tert-butylcyclohexyl group in the target compound may reduce metabolic degradation by cytochrome P450 enzymes compared to less bulky analogs (e.g., ).
- Metabolic Pathways : Piperazine-containing compounds often undergo N-dealkylation or oxidation; electron-donating groups (e.g., methoxy in the target compound) may slow these processes .
Preparation Methods
Epoxide Ring-Opening Strategy
The propan-2-ol backbone is typically constructed via epoxide intermediates. For example, epichlorohydrin reacts with 4-tert-butylcyclohexanol under basic conditions to form 1-[(4-tert-butylcyclohexyl)oxy]oxirane. Subsequent hydrolysis in acidic media yields 1-[(4-tert-butylcyclohexyl)oxy]propan-2-ol. This method achieves >85% purity when using potassium carbonate in ethanol/water at reflux.
Reaction Conditions:
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Epichlorohydrin: 1.2 equivalents
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4-tert-Butylcyclohexanol: 1.0 equivalent
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Base: K₂CO₃ (2.5 eq.)
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Solvent: Ethanol/water (4:1 v/v)
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Temperature: 80°C, 12 hours
Direct Coupling via Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction to couple 4-(4-methoxyphenyl)piperazine directly with the propan-2-ol intermediate. This method avoids pre-activation but requires stoichiometric amounts of triphenylphosphine and diethyl azodicarboxylate (DEAD). Yields are comparable (70–75%) but with higher reagent costs.
Dihydrochloride Salt Formation
Acidic Precipitation
The free base is treated with hydrochloric acid (2.2 eq.) in ethanol at 0–5°C. Crystallization is induced by slow solvent evaporation, yielding the dihydrochloride salt with >99% purity.
Critical Parameters:
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HCl concentration: 4 M in dioxane
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Solvent: Ethanol/water (9:1 v/v)
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Crystallization time: 24 hours
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Yield: 89–92%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe continuous flow systems for piperazine coupling steps, reducing reaction times from 18 hours to 2 hours. A tubular reactor with immobilized cesium carbonate achieves 88% yield at 100°C.
Purification Techniques
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Chromatography: Silica gel with methanol/dichloromethane (1:25) removes unreacted intermediates.
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Recrystallization: Ethyl acetate/hexane (1:3) enhances dihydrochloride crystal purity.
Challenges and Optimization Strategies
Regioselectivity in Piperazine Coupling
Competing reactions at secondary amines are mitigated using Boc-protected piperazine derivatives. Deprotection with HCl in dioxane post-coupling ensures high regioselectivity (>95%).
Solvent Selection Impact
Polar aprotic solvents like DMA and DMF improve reaction rates but complicate purification. Switching to acetonitrile with phase-transfer catalysts (e.g., TBAB) balances efficiency and workup.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution between a tert-butylcyclohexyl intermediate and a piperazine derivative. For example, describes a similar synthesis pathway for 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride using alkaline conditions with 4-chloronitrobenzene and N-methylpiperazine. Purification via recrystallization or column chromatography is critical, followed by validation using HPLC (≥98% purity) and spectroscopic techniques (NMR, FTIR) to confirm structural integrity .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers at pH 3–10 and temperatures ranging from 4°C to 40°C. Monitor degradation via LC-MS over 30 days. highlights that environmental factors like pH significantly impact stability in piperazine derivatives, and ’s framework for abiotic transformations can guide experimental design .
Q. What are the recommended protocols for characterizing its solubility and partition coefficient (logP)?
- Methodological Answer : Use the shake-flask method: dissolve the compound in water-saturated octanol and phosphate buffer (pH 7.4), then quantify concentrations via UV-Vis spectroscopy. For solubility, employ dynamic light scattering (DLS) in solvents like DMSO, ethanol, and water. ’s safety data for structurally related compounds suggests prioritizing non-polar solvents for initial trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound?
- Methodological Answer : Discrepancies in binding affinity (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Validate using radioligand displacement assays with standardized protocols (e.g., fixed ATP concentrations, consistent incubation times). Cross-reference with computational docking studies (AutoDock Vina, Schrödinger) to model interactions with receptor active sites. emphasizes the compound’s potential multi-receptor activity, requiring rigorous control of experimental variables .
Q. What experimental designs are suitable for evaluating its environmental fate and biodegradation?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Use OECD 301F biodegradation tests with activated sludge.
- Field studies : Apply isotope tracing (e.g., ¹⁴C-labeled compound) to track distribution in soil/water systems.
’s INCHEMBIOL project provides a template for long-term environmental impact studies, including abiotic/biotic transformation analyses .
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Methodological Answer : Re-evaluate cytotoxicity assays (e.g., MTT, apoptosis markers) with strict adherence to cell line authentication (STR profiling) and culture conditions (e.g., hypoxia vs. normoxia). Include positive controls (e.g., doxorubicin) and validate via orthogonal methods like flow cytometry. ’s impurity profiling for similar compounds underscores the need to rule out contaminants as confounding factors .
Q. What strategies optimize the compound’s selectivity for target enzymes in complex biological matrices?
- Methodological Answer : Use activity-based protein profiling (ABPP) with fluorescent probes to map off-target interactions in tissue lysates. Combine with kinome-wide screening (e.g., KinomeScan) to identify kinase selectivity. ’s pharmacopeial guidelines for assay validation (e.g., mobile phase optimization) can enhance chromatographic separation of enzyme-inhibitor complexes .
Data Analysis & Theoretical Frameworks
Q. How can computational models predict metabolite formation and toxicity?
- Methodological Answer : Employ in silico tools like ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver S9 fractions). ’s safety protocols for structurally analogous piperazine derivatives recommend prioritizing metabolites with reactive functional groups (e.g., epoxides) for toxicity screening .
Q. What statistical approaches are robust for analyzing dose-response heterogeneity?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use Bayesian hierarchical modeling to integrate historical data (e.g., EC50 values from prior studies). ’s split-plot experimental design for agricultural chemicals provides a framework for managing nested variables in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
